molecular formula C40H47FN3O8Na B601601 Atorvastatin Impurity F CAS No. 1371615-56-3

Atorvastatin Impurity F

Cat. No.: B601601
CAS No.: 1371615-56-3
M. Wt: 739.82
InChI Key:
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Description

Atorvastatin Impurity F is a byproduct formed during the synthesis and degradation of atorvastatin, a widely prescribed statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Impurities in pharmaceutical compounds are critical to identify and quantify, as they can affect the safety and efficacy of the drug. This compound is one of the specified impurities in the European Pharmacopoeia monograph for atorvastatin .

Biochemical Analysis

Biochemical Properties

Atorvastatin Impurity F plays a significant role in biochemical reactions by inhibiting the activity of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) . This enzyme is responsible for the production of cholesterol in the body, and its inhibition leads to a decrease in cholesterol levels. Additionally, this compound has been observed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 . It also reduces the production of nitric oxide, a key mediator in the inflammatory response .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to inhibit the expression of the NLRP3 inflammasome and disrupt the activity of caspase-1 in human THC-1 monocyte cell lines . This interference leads to a reduction in the secretion of interleukin-1 beta, which is crucial in the inflammatory response. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of HMG-CoA reductase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound mimics and outcompetes the natural substrate molecule HMG-CoA, preventing its reduction to mevalonate and further cholesterol synthesis . This inhibition of HMG-CoA reductase is a key step in the cholesterol biosynthetic pathway. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to be stable for at least 4 hours in solution at room temperature . Incubation of this compound in human or rat serum at 37°C for up to 4 hours indicated no significant decomposition . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with this compound showing potential in reducing inflammation and oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can enhance the efficacy of mesenchymal stem cells transplantation in animal models of acute myocardial infarction . High doses of this compound may lead to toxic or adverse effects, including muscle-related side effects and potential liver damage .

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway. Additionally, this compound interacts with enzymes and cofactors involved in the inflammatory response, reducing the production of pro-inflammatory cytokines .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed . The compound’s transport is facilitated by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytosolic and microsomal fractions of hepatic cells . This localization is crucial for its activity in inhibiting HMG-CoA reductase and reducing cholesterol synthesis. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Impurity F involves several steps, including the formation of intermediates and the final impurity. One common method involves the Paal-Knorr pyrrole synthesis, followed by coordination of the phenol to a ruthenium complex . The reaction conditions typically include the use of toluene as a solvent and reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound is often a result of the synthesis and degradation processes of atorvastatin. The impurity can be isolated and identified using high-performance liquid chromatography (HPLC) and mass spectrometry techniques .

Chemical Reactions Analysis

Types of Reactions: Atorvastatin Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different degradation products and impurities .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include atorvastatin lactone, desfluoro analogs, and various epimers .

Comparison with Similar Compounds

  • Atorvastatin Impurity A
  • Atorvastatin Impurity B
  • Atorvastatin Impurity C
  • Atorvastatin Impurity D
  • Atorvastatin Impurity G
  • Atorvastatin Impurity H

Comparison: Atorvastatin Impurity F is unique in its chemical structure and formation pathway compared to other impurities. While other impurities may form through different degradation processes or synthetic routes, Impurity F is specifically formed through the Paal-Knorr pyrrole synthesis and subsequent reactions . This uniqueness makes it an important compound to study in the context of atorvastatin’s stability and safety.

Properties

CAS No.

1371615-56-3

Molecular Formula

C40H47FN3O8Na

Molecular Weight

739.82

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(Amide Impurity) Sodium Salt

Origin of Product

United States

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